2-(2-(Thiophen-3-yl)ethyl)piperidine
Description
2-(2-(Thiophen-3-yl)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety via an ethyl spacer. This structural motif combines the electron-rich aromaticity of thiophene with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and materials science. Derivatives of this compound are frequently explored for their pharmacological properties, including antibacterial, antitumor, and imaging applications . The ethyl linker enhances solubility and modulates electronic interactions between the thiophene and piperidine groups, which can influence binding affinity to biological targets or optoelectronic properties in polymers .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylethyl)piperidine |
InChI |
InChI=1S/C11H17NS/c1-2-7-12-11(3-1)5-4-10-6-8-13-9-10/h6,8-9,11-12H,1-5,7H2 |
InChI Key |
WZBXHJINEHSNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)ethyl)piperidine typically involves the following steps:
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Alkylation of Piperidine: The piperidine ring can be alkylated using thiophene derivatives.
Industrial Production Methods
Industrial production of 2-(2-(Thiophen-3-yl)ethyl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-3-yl)ethyl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, electrophilic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-(Thiophen-3-yl)ethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets . This dual interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The table below summarizes key structural analogues of 2-(2-(Thiophen-3-yl)ethyl)piperidine and their biological activities:
Key Observations:
- Antibacterial Activity: The dicyano-substituted thiophene-piperidine derivative (3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile) shows selective activity against S. aureus, likely due to its polar substituents enhancing membrane penetration . In contrast, the imidazole derivative () exhibits broader-spectrum antibacterial effects, attributed to the nitro group’s electrophilic reactivity .
- Imaging Applications: PT-ADA-PPR, a polymer incorporating 2-(2-(Thiophen-3-yl)ethyl)piperidine, demonstrates dual-excitation fluorescence for lysosome imaging. This property arises from the extended conjugation enabled by the ethyl spacer and thiophene’s electron-rich nature .
Electronic and Physicochemical Properties
- Solubility and Bioavailability: The ethyl linker in 2-(2-(Thiophen-3-yl)ethyl)piperidine improves aqueous solubility compared to fully aromatic thiophene-piperidine fused systems (e.g., thieno[3,2-d]pyrimidinyl derivatives in ) .
- Optoelectronic Applications: Thiophene-ethyl-piperidine polymers () exhibit broad absorption spectra (300–600 nm), making them suitable for solar cells or bioimaging, whereas fluorene-based polymers () prioritize high charge mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
